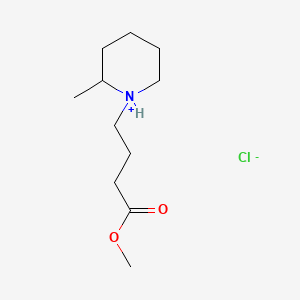
2-(Ethylnitroamino)ethyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylnitroamino)ethyl nitrate is an organic compound with the molecular formula C4H9N3O5 and a molecular weight of 179.1314 g/mol This compound is a colorless to pale yellow liquid with a strong, irritating odor . It is relatively stable at room temperature and has a high energy density, making it a potential candidate for use in energetic materials and fuel additives .
Méthodes De Préparation
The synthesis of 2-(Ethylnitroamino)ethyl nitrate involves a multi-step process. One common method is through a nucleophilic substitution reaction. Initially, nitric acid reacts with ethanolamine to form ethyl nitrate. This intermediate is then reacted with diiodoethane, followed by a deiodination reaction to yield this compound . The reaction conditions typically involve controlled temperatures and the use of organic solvents such as alcohols, ethers, and esters .
Analyse Des Réactions Chimiques
2-(Ethylnitroamino)ethyl nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ethanolamine, and diiodoethane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions can yield amines .
Applications De Recherche Scientifique
2-(Ethylnitroamino)ethyl nitrate has several scientific research applications. In chemistry, it is used as a high-energy material and fuel additive due to its high energy density and combustion speed . In the industry, it is used in the production of propellants for rockets, missiles, and explosives .
Mécanisme D'action
The mechanism of action of 2-(Ethylnitroamino)ethyl nitrate involves the release of energy through the decomposition of the nitrate ester group. This decomposition generates high-velocity products and energy in the form of light and heat . The molecular targets and pathways involved in this process include the nitroxyl group (-C-O-NO2) and the ester group, which undergo hydrolysis or reduction to produce alcohols and ammonia .
Comparaison Avec Des Composés Similaires
2-(Ethylnitroamino)ethyl nitrate is similar to other nitrate esters such as nitroglycerine, glycol dinitrate, and diethyleneglycol dinitrate . it is unique due to its relatively high stability at room temperature and its potential for use in high-energy materials . Other similar compounds include triethylene glycol dinitrate, butanetriol trinitrate, and pentaerythritol trinitrate .
Propriétés
Numéro CAS |
85068-73-1 |
|---|---|
Formule moléculaire |
C4H9N3O5 |
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
2-[ethyl(nitro)amino]ethyl nitrate |
InChI |
InChI=1S/C4H9N3O5/c1-2-5(6(8)9)3-4-12-7(10)11/h2-4H2,1H3 |
Clé InChI |
JOPZHCIUTNIPAH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)


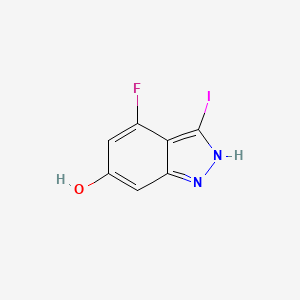

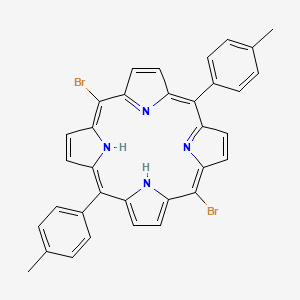

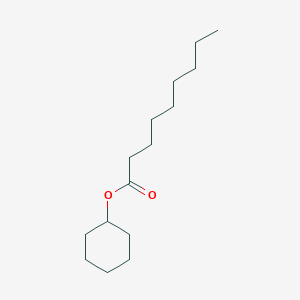

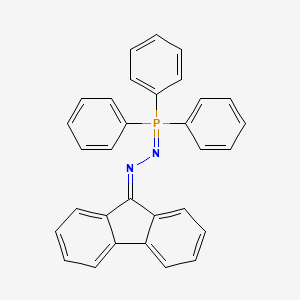
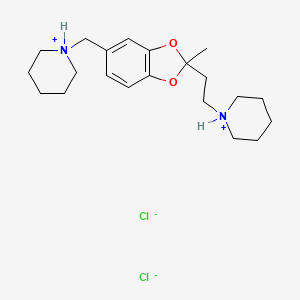
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
